(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one
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Overview
Description
(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one: shares structural similarities with other bicyclic compounds, such as tetrahydroquinolines and octahydroisoquinolines.
Uniqueness
The unique stereochemistry and functional groups of this compound distinguish it from other similar compounds
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(7aS,11aR)-1,2,5,6,7,7a,8,9,10,11-decahydropyrrolo[2,1-j]quinolin-3-one |
InChI |
InChI=1S/C12H19NO/c14-11-6-8-12-7-2-1-4-10(12)5-3-9-13(11)12/h10H,1-9H2/t10-,12+/m0/s1 |
InChI Key |
ZHCQLCSRGQVWKQ-CMPLNLGQSA-N |
Isomeric SMILES |
C1CC[C@]23CCC(=O)N2CCC[C@@H]3C1 |
Canonical SMILES |
C1CCC23CCC(=O)N2CCCC3C1 |
Origin of Product |
United States |
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